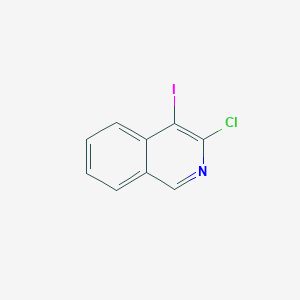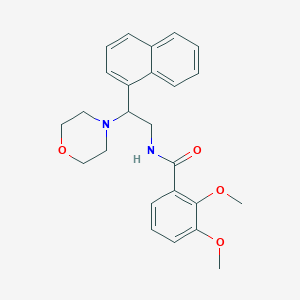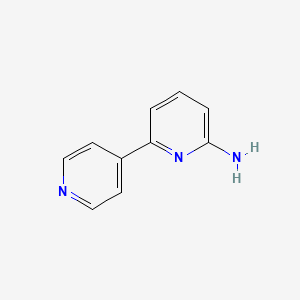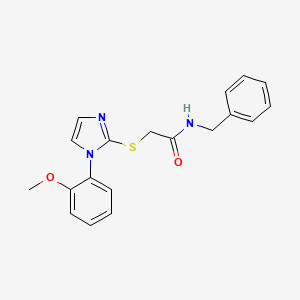![molecular formula C12H25NO3 B2411866 Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate CAS No. 685087-27-8](/img/structure/B2411866.png)
Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate: is a chemical compound with the molecular formula C8H17NO3. It is a derivative of D-Threonine, an amino acid, and is often used in various research and industrial applications. This compound is characterized by the presence of two tert-butyl groups, which can influence its reactivity and solubility properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate typically involves the esterification of D-Threonine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, large-scale purification methods such as distillation or large-scale chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxo-compounds or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of tert-butyl groups on amino acid behavior and protein interactions. It can also serve as a model compound for studying esterification and hydrolysis reactions in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. The tert-butyl ester groups can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients, improving their stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of polymers, resins, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate involves its interaction with various molecular targets and pathways. The tert-butyl groups can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, the ester groups can undergo hydrolysis to release the active D-Threonine, which can then participate in metabolic pathways and biochemical reactions.
Comparación Con Compuestos Similares
- L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
- D-Serine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
- L-Serine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Comparison:
- Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is unique due to its specific stereochemistry and the presence of two tert-butyl groups. This configuration can influence its reactivity and interactions with other molecules.
- L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester has a different stereochemistry, which can lead to different biological and chemical properties.
- D-Serine and L-Serine derivatives have similar structures but differ in the side chain, which can affect their reactivity and applications.
Propiedades
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDIUNOGUIAFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)



![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2411797.png)


![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B2411802.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411803.png)

